Chemical and physical properties of 5-chloro-2-hydroxybenzenesulfonyl fluoride
Chemical and physical properties of 5-chloro-2-hydroxybenzenesulfonyl fluoride
An In-depth Technical Guide to 5-Chloro-2-hydroxybenzenesulfonyl Fluoride
Introduction
In the landscape of modern chemical research, particularly in the realms of drug discovery and chemical biology, the demand for versatile and reactive chemical probes is insatiable. 5-Chloro-2-hydroxybenzenesulfonyl fluoride emerges as a compound of significant interest, embodying a unique constellation of functional groups that impart a desirable balance of stability and reactivity. The presence of a sulfonyl fluoride moiety, a phenolic hydroxyl group, and a chloro substituent on a benzene ring creates a multifunctional scaffold. This guide provides a comprehensive technical overview of its chemical and physical properties, reactivity profile, analytical characterization, and applications, designed for researchers, scientists, and drug development professionals.
The sulfonyl fluoride group is recognized as a "privileged warhead" in chemical biology, capable of forming stable covalent bonds with specific amino acid residues in proteins, such as serine, threonine, and lysine.[1] This characteristic makes it an invaluable tool for developing covalent inhibitors and activity-based probes for target identification and validation.[1][2] The strategic placement of the hydroxyl and chloro groups further allows for synthetic diversification, enabling the modulation of physicochemical properties like solubility and lipophilicity, or providing handles for further chemical modification.[3][4]
This document delves into the core scientific principles governing the behavior of 5-chloro-2-hydroxybenzenesulfonyl fluoride, offering not just data, but a causal understanding of its properties and reactivity to empower its effective application in research and development.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. This section outlines the key identifiers and physicochemical characteristics of 5-chloro-2-hydroxybenzenesulfonyl fluoride.
Nomenclature and Key Identifiers
-
Systematic IUPAC Name: 5-chloro-2-hydroxybenzene-1-sulfonyl fluoride
-
CAS Number: 23383-92-8[5]
-
Molecular Formula: C₆H₄ClFO₃S[5]
-
Molecular Weight: 210.61 g/mol [5]
Chemical Structure
The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and interactions.
Caption: Chemical structure of 5-chloro-2-hydroxybenzenesulfonyl fluoride.
Physicochemical Data Summary
The following table consolidates the key physicochemical properties of the compound. Data for the closely related compound 5-chloro-2-fluorobenzenesulfonyl chloride is included for comparison where direct data is unavailable.
| Property | Value | Source/Notes |
| Physical State | Solid | Inferred from related compounds[6][7] |
| Melting Point | 41-44 °C | Data for 5-chloro-2-fluorobenzenesulfonyl chloride[6][7] |
| Boiling Point | ~283.6 °C at 760 mmHg | Estimated for 5-chloro-2-fluorobenzenesulfonyl chloride[7] |
| Molecular Formula | C₆H₄ClFO₃S | [5] |
| Molecular Weight | 210.61 g/mol | [5] |
| Solubility | Reacts with water. Soluble in many organic solvents (e.g., THF, DCM). | Reactivity with water noted for sulfonyl halides[6][8] |
| pKa | ~7-9 | Estimated for the phenolic hydroxyl group, influenced by electron-withdrawing groups. |
Spectral and Analytical Characterization
Unambiguous identification and purity assessment rely on spectroscopic methods. This section details the expected spectral signatures for 5-chloro-2-hydroxybenzenesulfonyl fluoride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the local electronic environment of the fluorine atom.
-
¹H NMR (400 MHz, CDCl₃):
-
~10-12 ppm (s, 1H): A broad singlet corresponding to the acidic phenolic hydroxyl proton (-OH). Its chemical shift can be highly dependent on concentration and solvent.
-
~7.8-8.0 ppm (d, 1H): A doublet for the aromatic proton ortho to the sulfonyl fluoride group.
-
~7.2-7.4 ppm (dd, 1H): A doublet of doublets for the aromatic proton ortho to the chlorine atom.
-
~7.0-7.1 ppm (d, 1H): A doublet for the aromatic proton ortho to the hydroxyl group.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
~155-160 ppm: Quaternary carbon attached to the hydroxyl group.
-
~130-140 ppm: Aromatic carbons, including the carbon attached to the sulfonyl fluoride group.
-
~115-125 ppm: Aromatic carbons.
-
-
¹⁹F NMR (376 MHz, CDCl₃):
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
-
~3200-3600 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.
-
~1370-1390 cm⁻¹ and ~1180-1200 cm⁻¹: Asymmetric and symmetric SO₂ stretching vibrations, respectively.
-
~1400-1420 cm⁻¹: S-F stretching vibration.
-
~1000-1100 cm⁻¹: C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): An isotopic cluster is expected around m/z 210 and 212, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.
-
Key Fragments: Loss of SO₂F (m/z 83) or F (m/z 19) from the parent ion are plausible fragmentation pathways.
Reactivity, Stability, and Synthetic Utility
The synthetic utility of 5-chloro-2-hydroxybenzenesulfonyl fluoride is derived from the distinct reactivity of its three functional groups.
The Sulfonyl Fluoride "Warhead"
The sulfonyl fluoride moiety is the cornerstone of this molecule's application in chemical biology. It is relatively stable in aqueous media compared to the more reactive sulfonyl chlorides, yet it is sufficiently electrophilic to react with potent nucleophiles, such as the side chains of serine, threonine, or lysine residues in proteins.[1] This "tunable" reactivity allows it to act as a covalent probe, forming a stable sulfonyl-enzyme linkage.[2] This process is central to its use in creating covalent inhibitors and for activity-based protein profiling (ABPP).
Caption: Workflow of covalent protein inhibition.
Reactions of the Phenolic Group and Benzene Ring
-
O-Alkylation/Acylation: The phenolic hydroxyl group can be readily alkylated or acylated under basic conditions to generate ethers and esters, respectively. This provides a straightforward method for attaching linkers, imaging agents, or other functional moieties.
-
Electrophilic Aromatic Substitution: The -OH group is a strong activating, ortho-, para-director, while the -Cl and -SO₂F groups are deactivating, meta-directors (with -Cl also having ortho-, para-directing resonance effects). The overall substitution pattern for further electrophilic reactions will be a complex interplay of these directing effects.
Chemical Stability and Hazardous Reactions
The compound is expected to be stable under standard storage conditions. However, like many sulfonyl halides, it is sensitive to moisture.
-
Reaction with Water: Sulfonyl fluorides can slowly hydrolyze in the presence of water to the corresponding sulfonic acid, liberating hydrogen fluoride. This reaction is much slower than for sulfonyl chlorides.[6]
-
Incompatible Materials: Strong bases, strong oxidizing agents, and amines should be considered incompatible.[11][12] Reaction with strong bases can deprotonate the phenol, increasing its nucleophilicity and potentially leading to intermolecular reactions.
-
Hazardous Decomposition: Thermal decomposition may produce toxic gases such as carbon oxides, sulfur oxides, hydrogen chloride, and hydrogen fluoride.[6]
Applications in Research and Drug Development
The unique structural features of 5-chloro-2-hydroxybenzenesulfonyl fluoride position it as a valuable building block in several areas of chemical and pharmaceutical research.
-
Covalent Enzyme Inhibitors: As previously discussed, the sulfonyl fluoride group is a well-established warhead for targeting serine proteases and other enzymes with nucleophilic active site residues.[1][2]
-
Chemical Probes and ABPP: The molecule can be elaborated with reporter tags (e.g., fluorophores, biotin) via the phenolic hydroxyl group to create chemical probes for identifying novel protein targets in complex biological systems.
-
Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and high density of useful functional groups make it an attractive fragment for FBDD screening campaigns.
-
Synthetic Intermediate: It serves as a precursor for synthesizing more complex molecules. The incorporation of the 5-chloro-2-hydroxyphenylsulfonyl moiety can modulate the biological activity, metabolic stability, and pharmacokinetic properties of a lead compound.[3][13] The chlorine atom, for instance, can act as a metabolic blocker, preventing enzymatic degradation.[14]
Safety and Handling
Working with reactive chemical intermediates requires strict adherence to safety protocols. The following guidelines are based on data for structurally similar sulfonyl halides.
-
Hazard Identification: Classified as causing severe skin burns and eye damage. May cause respiratory irritation.[6][8]
-
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8][12]
-
Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek immediate medical attention.[6][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[8][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][11]
-
-
Handling and Storage:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE).[6]
-
Avoid breathing dust, fumes, or vapors.[6]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[11][15]
-
The compound is moisture-sensitive; store under an inert atmosphere (e.g., nitrogen or argon).[6][12]
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield.[6]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[6]
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask with a combination filter for organic gases and particles.[6]
-
Representative Experimental Protocol
To illustrate the utility of 5-chloro-2-hydroxybenzenesulfonyl fluoride as a synthetic intermediate, the following section provides a representative protocol for the synthesis of a sulfonamide derivative.
Synthesis of 5-chloro-2-hydroxy-N-benzylbenzenesulfonamide
This protocol describes the reaction of 5-chloro-2-hydroxybenzenesulfonyl fluoride with benzylamine to form the corresponding sulfonamide. This reaction is a cornerstone of medicinal chemistry for building libraries of potential therapeutic agents.
Methodology:
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 5-chloro-2-hydroxybenzenesulfonyl fluoride (1.0 eq).
-
Dissolution: Dissolve the starting material in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reagent Addition: In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) in the same anhydrous solvent.
-
Reaction: Cool the sulfonyl fluoride solution to 0 °C using an ice bath. Slowly add the benzylamine/base solution dropwise to the stirred sulfonyl fluoride solution over 15-20 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS, as described in Section 2.
Caption: General workflow for sulfonamide synthesis.
References
-
Royal Society of Chemistry. (2015). Supporting Information - Catalyst-free radical fluorination of sulfonyl hydrazides in water. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-fluorobenzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (2008). (PDF) 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide. Retrieved from [Link]
-
ChemWhat. (n.d.). 5-CHLORO-2-FLUOROBENZOTRIFLUORIDE. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 5-chloro-2-hydroxy-. Retrieved from [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 5. Retrieved from [Link]
- Google Patents. (n.d.). US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.
-
Li, Z., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances. Retrieved from [Link]
-
PubMed. (2021). Introducing A New Class of Sulfonyl Fluoride Hubs via Radical Chloro-Fluorosulfonylation of Alkynes. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with Fluorinated Intermediates: The Role of 5-Chloro-2,4-difluorobenzenesulfonyl Chloride. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Retrieved from [Link]
-
Gerig, J. T. (2001). Fluorine NMR. Retrieved from [Link]
-
OUCI. (n.d.). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 5-chloro-2-hydroxy- Mass Spectrum. Retrieved from [Link]
-
ChemRxiv. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. Retrieved from [Link]
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 23383-92-8|5-Chloro-2-hydroxybenzene-1-sulfonyl fluoride|BLD Pharm [bldpharm.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. 5-Chloro-2-fluorobenzene-1-sulfonyl chloride | 351003-49-1 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. rsc.org [rsc.org]
- 10. biophysics.org [biophysics.org]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceuti… [ouci.dntb.gov.ua]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tcichemicals.com [tcichemicals.com]
